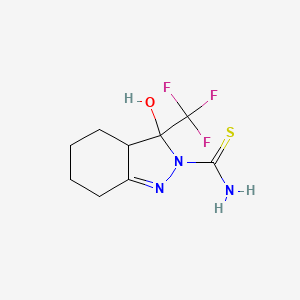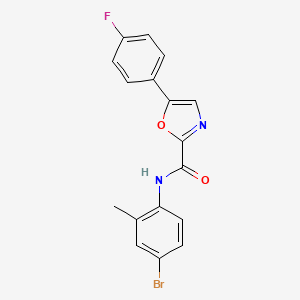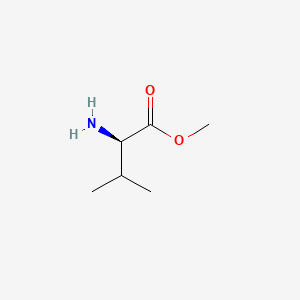![molecular formula C15H18N6O B2761050 4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine CAS No. 2034231-17-7](/img/structure/B2761050.png)
4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine)” is a complex organic molecule that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine)” typically involves multi-step organic reactions. The process may start with the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the azetidine and pyrrolidine moieties. Common reagents might include various halogenated intermediates, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory, anti-cancer, or antimicrobial drugs.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other heterocyclic molecules with pyrazole, pyrimidine, azetidine, and pyrrolidine rings.
Uniqueness
What sets this compound apart could be its specific arrangement of these rings and the functional groups attached to them, which might confer unique biological activities or chemical reactivity.
Propriétés
IUPAC Name |
[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c22-15(19-5-1-2-6-19)12-9-20(10-12)13-8-14(17-11-16-13)21-7-3-4-18-21/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPINTZEPWDDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B2760969.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)
![4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2760974.png)
![N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2760975.png)

![3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2760979.png)
![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)


![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)

